4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group, a hydroxyl group, and a chlorophenyl group in its structure contributes to its distinct chemical properties and reactivity. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its stability and functional versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as copper or iron salts, under specific reaction conditions . The hydroxyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic precursors and hydroxylating agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-hydroxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)-6-(trifluoromethyl)benzonitrile: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Uniqueness: 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and nitrile groups provide sites for chemical modifications and interactions with biological targets .
Properties
CAS No. |
147381-62-2 |
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Molecular Formula |
C14H7ClF3NO |
Molecular Weight |
297.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H |
InChI Key |
JTJAFFNQUGGOQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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